molecular formula C32H26N2O4 B1251239 Asterriquinone CT1

Asterriquinone CT1

Cat. No.: B1251239
M. Wt: 502.6 g/mol
InChI Key: AVZHXTURQZUIGW-KQQUZDAGSA-N
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Description

Asterriquinone CT1 (CAS: [182182-91-8]) is a bis-indole quinone derivative produced by fungi in the Aspergillus genus, notably Aspergillus terreus . Its molecular formula is C₃₂H₂₈N₂O₄, and it features a central dihydroxybenzoquinone core linked to two indole moieties substituted with isobutylene and pentenyl groups . Structurally, it is the di-O-demethylated derivative of related asterriquinones, which influences its solubility and bioactivity .

Asterriquinones are renowned for their antitumor and neuroprotective properties. CT1, in particular, has been identified in marine-derived fungal strains, where its unique substitution pattern (e.g., pentenyl groups) distinguishes it from other family members .

Properties

Molecular Formula

C32H26N2O4

Molecular Weight

502.6 g/mol

IUPAC Name

2,5-dihydroxy-3,6-bis[6-[(1E)-3-methylbuta-1,3-dienyl]-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C32H26N2O4/c1-17(2)5-7-19-9-11-21-23(15-33-25(21)13-19)27-29(35)31(37)28(32(38)30(27)36)24-16-34-26-14-20(8-6-18(3)4)10-12-22(24)26/h5-16,33-35,38H,1,3H2,2,4H3/b7-5+,8-6+

InChI Key

AVZHXTURQZUIGW-KQQUZDAGSA-N

Isomeric SMILES

CC(=C)/C=C/C1=CC2=C(C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=C4C=CC(=C5)/C=C/C(=C)C)O)C=C1

Canonical SMILES

CC(=C)C=CC1=CC2=C(C=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=C4C=CC(=C5)C=CC(=C)C)O

Synonyms

asterriquinone CT1

Origin of Product

United States

Comparison with Similar Compounds

Table 2: Bioactivity and Research Findings

Compound Cytotoxicity (P388 Cells) Apoptosis Induction Neuroprotective Activity Key References
CT1 Not tested* Inferred from ARQ Yes (vs. 6-OHDA, rotenone)
ARQ IC₅₀: 0.5 µM Yes No
CT5 Moderate activity Unknown Yes
SU-5228 Low activity No No

Critical Analysis of Structural-Bioactivity Relationships

  • Essential Moieties: The dihydroxybenzoquinone core is critical for DNA intercalation and apoptosis, as seen in ARQ . Dimethylation (ARQDMe) or alkylation (ARQHex) modifies solubility and potency .
  • Role of Prenyl/Pentenyl Groups :
    • CT1 and CT5’s pentenyl groups may improve cell membrane penetration , akin to ARQHex’s hexyl chain .
    • Loss of pentenyl groups (e.g., in SU-5228) reduces molecular weight and bioactivity .

Q & A

Q. How should researchers balance raw data transparency with conciseness in publications on Asterriquinone CT1?

  • Methodological Answer : Include processed data (e.g., IC50 curves, statistical summaries) in main figures/tables. Archive raw datasets (e.g., HPLC chromatograms, NMR FIDs) in supplementary materials. Use appendices for large tables (e.g., screening results for 100+ analogs) and reference them in the methodology .

Q. What steps ensure experimental reproducibility when scaling up Asterriquinone CT1 synthesis?

  • Methodological Answer : Document reaction parameters (catalyst loading, solvent purity) and characterize intermediates at each step. Use DOE (design of experiments) to optimize yield/purity. Provide batch-specific QC data (e.g., HPLC traces, melting points) in supplementary files .

Theoretical and Conceptual Frameworks

Q. How can researchers align Asterriquinone CT1 studies with broader theories of natural product drug discovery?

  • Methodological Answer : Frame hypotheses using the "privileged scaffold" concept, linking quinone cores to target promiscuity. Compare bioactivity to structurally related compounds (e.g., anthracyclines). Use phylogenetic analyses to explore biosynthetic gene clusters in source organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Asterriquinone CT1
Reactant of Route 2
Asterriquinone CT1

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